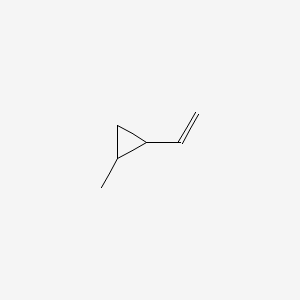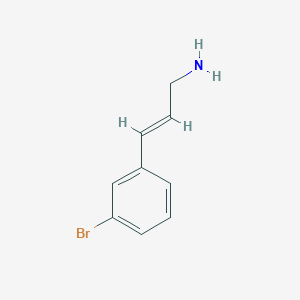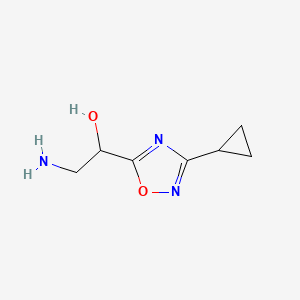
(3R)-3-isothiocyanatooxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-isothiocyanatooxolane is an organic compound characterized by the presence of an isothiocyanate group attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-isothiocyanatooxolane typically involves the reaction of oxolane derivatives with thiocyanate reagents under controlled conditions. One common method is the reaction of (3R)-3-hydroxyoxolane with thiophosgene, which results in the formation of the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-isothiocyanatooxolane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, resulting in the formation of thiourea compounds.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as Lewis acids can be used to enhance the reaction rates.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include thiourea derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
(3R)-3-isothiocyanatooxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-isothiocyanatooxolane involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of protein function. The compound’s ability to form stable thiourea derivatives is key to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-isothiocyanatotetrahydrofuran: Similar in structure but with a different ring system.
(3R)-3-isothiocyanatopyrrolidine: Contains a pyrrolidine ring instead of an oxolane ring.
(3R)-3-isothiocyanatopiperidine: Features a piperidine ring, offering different chemical properties.
Uniqueness
(3R)-3-isothiocyanatooxolane is unique due to its specific ring structure and the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. Its ability to form stable thiourea derivatives sets it apart from other similar compounds, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H7NOS |
|---|---|
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
(3R)-3-isothiocyanatooxolane |
InChI |
InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2/t5-/m1/s1 |
Clave InChI |
USGDSJYCXCLAFX-RXMQYKEDSA-N |
SMILES isomérico |
C1COC[C@@H]1N=C=S |
SMILES canónico |
C1COCC1N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)




![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)


![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)




